Mastl-IN-1

Description

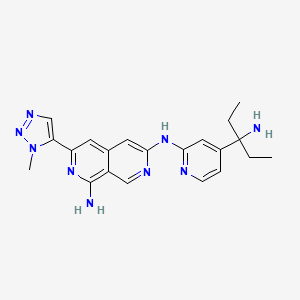

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25N9 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

6-N-[4-(3-aminopentan-3-yl)-2-pyridinyl]-3-(3-methyltriazol-4-yl)-2,7-naphthyridine-1,6-diamine |

InChI |

InChI=1S/C21H25N9/c1-4-21(23,5-2)14-6-7-24-19(10-14)28-18-9-13-8-16(17-12-26-29-30(17)3)27-20(22)15(13)11-25-18/h6-12H,4-5,23H2,1-3H3,(H2,22,27)(H,24,25,28) |

InChI Key |

MVYWULXPOKYILU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC(=NC=C1)NC2=CC3=CC(=NC(=C3C=N2)N)C4=CN=NN4C)N |

Origin of Product |

United States |

Foundational & Exploratory

Mastl-IN-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mastl-IN-1, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). We will delve into its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of MASTL.[1] MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19). Once phosphorylated, these proteins act as potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).

The inhibition of PP2A-B55 by the MASTL-ENSA/Arpp19 axis is essential for maintaining the phosphorylation state of numerous substrates of cyclin-dependent kinase 1 (CDK1) during mitosis. This sustained phosphorylation is crucial for proper mitotic entry, spindle assembly, and chromosome segregation. By inhibiting MASTL, this compound disrupts this cascade, leading to the reactivation of PP2A-B55. This, in turn, promotes the dephosphorylation of CDK1 substrates, ultimately resulting in mitotic defects and cell death in rapidly dividing cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant MASTL inhibitors.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Notes |

| Ki (MASTL) | 0.03 nM | Biochemical assay.[1] |

| Recommended Cellular Concentration | Up to 100 nM | For selective target engagement.[1] |

| Kinase Selectivity | Highly selective | Profiled against 394 kinases. At 100 nM, only 22 kinases showed >80% inhibition. Of these, only MAP4K4 had the potential to be inhibited at less than a 50-fold window relative to MASTL.[1] |

Table 2: Comparative In Vitro and Cellular IC50 Values of MASTL Inhibitors

| Inhibitor | In Vitro IC50 (MASTL) | Cellular IC50 (p-ENSA) | Cell Line |

| MKI-1 | 9.9 µM | Not Reported | Not Reported[4] |

| MKI-2 | 37.44 nM | 142.7 nM | Breast Cancer Cells |

| GKI-1 | 5-9 µM | Not Reported | HeLa Cells[3] |

| Flavopiridol | IC50 not reported, EC50 = 82.1 nM | Not Reported | Breast Cancer Cells[5] |

Signaling Pathways

The signaling pathways affected by this compound are centered around the core MASTL-PP2A axis and extend to other critical oncogenic pathways.

Core MASTL-PP2A Signaling Pathway

This diagram illustrates the primary mechanism of action of this compound.

Caption: Core MASTL-PP2A signaling pathway and the inhibitory effect of this compound.

Interplay with Oncogenic Signaling Pathways

MASTL has been shown to interact with other key cancer-related pathways, suggesting that this compound may have broader anti-cancer effects.

Caption: Interplay of MASTL with Wnt/β-catenin and AKT/mTOR pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize MASTL inhibitors like this compound. These are generalized based on published methods for similar compounds.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of MASTL by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human MASTL protein

-

Recombinant human ENSA protein (substrate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add this compound dilutions, recombinant MASTL, and the ENSA substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.

-

Luminescence is measured using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Immunofluorescence)

This method visualizes the inhibition of MASTL in cells by detecting the phosphorylation of its substrate, ENSA.

Materials:

-

Cancer cell line with high MASTL expression (e.g., MCF7, T47D)

-

This compound

-

Primary antibody against phospho-ENSA (Ser67)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., BSA in PBS)

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with blocking buffer.

-

Incubate with the primary anti-phospho-ENSA antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the fluorescence intensity of phospho-ENSA to determine the cellular IC50.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a defined dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation, immunohistochemistry).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a MASTL inhibitor.

Caption: A typical drug discovery and development workflow for a MASTL inhibitor.

This guide provides a foundational understanding of the mechanism of action of this compound. For more detailed information, researchers are encouraged to consult the primary literature, including the publication detailing the discovery and characterization of this compound.[6][7]

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Function of Mastl-IN-1

For: Researchers, Scientists, and Drug Development Professionals

Subject: The Core Function, Mechanism of Action, and Therapeutic Potential of Mastl-IN-1, an Inhibitor of the Mitotic Kinase MASTL

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to ensure the faithful execution of mitosis by maintaining a high phosphorylation state of key mitotic proteins, a process driven by Cyclin-Dependent Kinase 1 (CDK1).[2] MASTL achieves this indirectly by inhibiting the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the PP2A-B55 complex.[1][3] Due to its frequent upregulation in various cancers and its role in promoting cell proliferation and genomic instability, MASTL has emerged as a promising therapeutic target.[4][5][6] this compound is a potent and selective small-molecule inhibitor designed to target the kinase activity of MASTL, leading to the reactivation of PP2A, subsequent mitotic disruption, and selective death of cancer cells. This document provides a comprehensive overview of the function of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental validation of its effects.

The MASTL-ENSA-PP2A Signaling Axis

The fundamental role of MASTL is best understood through its position within the MASTL-ENSA-PP2A signaling axis, a cornerstone of mitotic regulation.

Mechanism of Action

During mitosis, the cell must maintain high levels of phosphorylation on thousands of proteins to ensure proper chromosome condensation, spindle formation, and segregation.[2] This is primarily driven by CDK1.[2] The principal antagonist to CDK1 activity is the PP2A-B55 phosphatase, which actively dephosphorylates CDK1 substrates.[2]

MASTL's function is to suppress PP2A-B55 activity during mitosis.[1][2] It does not inhibit the phosphatase directly. Instead, MASTL acts as a kinase, phosphorylating two key substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19).[3][7] Upon phosphorylation by MASTL, both ENSA and Arpp-19 undergo a conformational change that turns them into potent, competitive inhibitors of the PP2A-B55 complex.[2][8] This inhibition of a phosphatase by a MASTL-phosphorylated substrate is essential for preventing premature mitotic exit and maintaining mitotic integrity.[2][3] Disruption of this axis leads to severe mitotic errors, including defects in chromosome segregation and cytokinesis, which can drive chromosome instability (CIN), a hallmark of cancer.[1][2]

Figure 1: The core MASTL-ENSA-PP2A signaling pathway in mitosis.

Function of this compound: Therapeutic Intervention

This compound functions as a direct inhibitor of MASTL's kinase activity. By blocking the catalytic function of MASTL, it effectively reverses the downstream signaling cascade, leading to potent anti-cancer effects.

Mechanism of this compound Action

The primary function of this compound is to bind to the ATP-binding pocket of MASTL, preventing it from phosphorylating its substrates, ENSA and Arpp-19. This action initiates the following sequence of events:

-

MASTL Inhibition: this compound directly inhibits MASTL kinase activity.

-

Lack of ENSA/Arpp-19 Phosphorylation: ENSA and Arpp-19 remain in their unphosphorylated, inactive state.

-

PP2A Reactivation: Without inhibition from phosphorylated ENSA/Arpp-19, the tumor-suppressive activity of PP2A-B55 is restored.[9][10][11]

-

Dephosphorylation of Mitotic Substrates: Reactivated PP2A dephosphorylates key CDK1 substrates, leading to a collapse of the mitotic state.[10]

-

Mitotic Catastrophe: This premature and uncontrolled exit from mitosis results in severe mitotic defects, DNA damage, and ultimately, a form of programmed cell death known as mitotic catastrophe, which is particularly effective against rapidly dividing cancer cells.[9][10][11]

Figure 2: Mechanism of action for the MASTL inhibitor, this compound.

Quantitative Data on MASTL Inhibitors

The development of small-molecule inhibitors has yielded compounds with high potency and selectivity for MASTL. This compound is representative of a class of highly potent inhibitors.

| Compound | Assay Type | Potency | Selectivity Profile | Citation |

| This compound | Biochemical Ki | 0.03 nM | Highly selective. Profiled against 394 kinases at 100 nM; only 22 showed >80% inhibition. Only one off-target (MAP4K4) had the potential for inhibition at <50-fold the MASTL Ki. | [12] |

| MKI-2 | In vitro IC₅₀ | 37.44 nM | Selective against other AGC kinases including ROCK1, AKT, p70S6K, and PKA Cα. | [3] |

| MKI-2 | Cellular IC₅₀ | 142.7 nM | N/A | [3] |

Expanded Oncogenic Roles of MASTL

Beyond its core role in mitotic progression, MASTL has been implicated in other oncogenic pathways, broadening the potential impact of its inhibition. Upregulation of MASTL has been shown to promote cancer progression and resistance to therapy.[6]

-

AKT/mTOR and Wnt/β-catenin Signaling: Studies have indicated that MASTL can regulate these crucial oncogenic signaling pathways, though the mechanisms are still under investigation.[1][2][4]

-

DNA Damage Response: MASTL plays a role in cell cycle reentry after DNA damage.[6] Its inhibition can enhance the efficacy of DNA-damaging agents and radiotherapy by preventing tumor cells from recovering and re-entering the cell cycle.[9][13]

-

Kinase-Independent Functions: Emerging evidence suggests MASTL also has kinase-independent roles in regulating the actin cytoskeleton, cell contractility, and cell motility through proteins like Rho guanine nucleotide exchange factor 2 (GEF-H1).[14][15][16] While kinase inhibitors like this compound would not directly affect these functions, the profound impact on cell viability via mitotic catastrophe remains the primary therapeutic mechanism.

Figure 3: Oncogenic functions driven by the upregulation of MASTL.

Key Experimental Protocols

The function and inhibition of MASTL have been elucidated through a variety of established molecular and cellular biology techniques.

Experimental Workflow: From Target Validation to Cellular Effect

Figure 4: Logical workflow for characterizing a MASTL inhibitor.

Detailed Methodologies

-

In Vitro Kinase Assay:

-

Objective: To determine the direct inhibitory effect of this compound on MASTL kinase activity (e.g., IC₅₀ or Ki).

-

Protocol: Recombinant MASTL kinase is incubated with its substrate (e.g., a peptide of ENSA or Arpp19) and ATP in the presence of varying concentrations of the inhibitor.[5] Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[5]

-

-

Immunoblotting:

-

Objective: To confirm target engagement in a cellular context and observe downstream effects.

-

Protocol: Cancer cells are treated with this compound for a specified time.[3] Cell lysates are then collected, separated by SDS-PAGE, and transferred to a membrane.[3] Antibodies specific for total MASTL, phosphorylated ENSA (p-ENSA), and markers of mitotic catastrophe/apoptosis (e.g., cleaved-PARP, γ-H2AX) are used to probe the membrane.[3] A reduction in the p-ENSA signal indicates successful inhibition of MASTL in cells.[3]

-

-

PP2A Activity Assay:

-

Objective: To directly measure the reactivation of PP2A following MASTL inhibition.

-

Protocol: PP2A is immunoprecipitated from lysates of cells treated with this compound or a vehicle control. The activity of the captured phosphatase is then measured using a synthetic phosphopeptide substrate. An increase in phosphatase activity in the inhibitor-treated samples confirms the mechanism of action.[11]

-

-

Live-Cell Imaging and Immunofluorescence:

-

Objective: To visualize the cellular phenotype resulting from MASTL inhibition.

-

Protocol: Cells expressing fluorescently tagged histones (e.g., H2B-GFP) are treated with this compound and monitored over time using a live-cell imaging microscope. This allows for direct observation of mitotic arrest, chromosome mis-segregation, and mitotic catastrophe.[10][11] For fixed-cell analysis, immunofluorescence can be used to stain for key mitotic structures like microtubules (α-tubulin) and chromosomes (DAPI) to quantify mitotic defects.[11]

-

Conclusion

This compound is a highly potent and selective inhibitor of the MASTL kinase, a master regulator of mitosis. Its primary function is to disrupt the MASTL-ENSA-PP2A signaling axis, leading to the reactivation of the PP2A tumor suppressor. This event triggers a cascade of protein dephosphorylation that culminates in mitotic catastrophe and selective death of cancer cells. Given the frequent overexpression of MASTL in human cancers and its multifaceted role in promoting oncogenesis, this compound represents a promising therapeutic strategy for a range of malignancies. Further research and clinical development are warranted to fully realize the potential of targeting this critical node in cell cycle regulation.

References

- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 6. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mastl-IN-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Microtubule-associated serine/threonine kinase-like (Mastl) signaling pathway, a critical regulator of mitotic progression. Deregulation of this pathway is implicated in oncogenesis, making it a compelling target for novel cancer therapeutics. This document details the core signaling cascade, presents quantitative data on pathway inhibition, provides detailed experimental protocols for studying the pathway, and includes visualizations to facilitate understanding.

Core Signaling Pathway

The Mastl signaling pathway, also known as the Greatwall (Gwl) pathway, is a pivotal regulator of the cell cycle, ensuring the fidelity of mitosis. The central axis of this pathway involves the inhibition of the Protein Phosphatase 2A (PP2A) complex, a key phosphatase that dephosphorylates substrates of Cyclin-dependent kinase 1 (CDK1).[1][2][3]

At the onset of mitosis, CDK1 activates Mastl through phosphorylation.[4] Activated Mastl, in turn, phosphorylates its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[5][6] This phosphorylation event transforms ENSA and Arpp19 into potent inhibitors of the PP2A-B55 phosphatase complex.[5][7] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous CDK1 substrates, which is essential for proper mitotic entry, spindle assembly, and chromosome segregation.[1][7] Disruption of this pathway can lead to mitotic errors and chromosome instability, a hallmark of cancer.[8]

Furthermore, the Mastl pathway exhibits crosstalk with other critical signaling networks. Notably, it has been shown to influence the PI3K/Akt/mTOR and Wnt/β-catenin pathways, further highlighting its role in cell proliferation, survival, and tumorigenesis.[8]

Quantitative Data: Mastl Inhibitors

The development of small molecule inhibitors targeting Mastl is an active area of research for cancer therapy. The following table summarizes the in vitro and cellular potency of several reported Mastl inhibitors.

| Inhibitor | Target(s) | In Vitro IC50 | Cellular IC50 | Cell Line(s) | Reference(s) |

| MKI-1 | Mastl | 9.9 µM | - | - | [9] |

| MKI-2 | Mastl | 37.44 nM | 142.7 nM | MCF7 | [1][2][10] |

| MASTL-IN-2 | Mastl | - | 2.8 nM | MIA PaCa-2 | [9] |

| MASTL-IN-4 | Mastl | pIC50 = 9.15 | - | - | [9] |

| MASTL/Aurora A-IN-1 | Mastl, Aurora A | 0.56 µM (Mastl) | GI50 = 0.023 - 0.051 µM | NCI-60 panel | [9] |

| Flavopiridol | CDKs, Mastl | ~40 nM (CDKs) | - | - | [11][12][13] |

| Staurosporine | Broad Kinase | 39 nM | - | - | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Mastl signaling pathway and the efficacy of its inhibitors.

In Vitro Mastl Kinase Assay (ADP-Glo™)

This assay quantifies Mastl kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human Mastl kinase (e.g., Promega, V5521)

-

Mastl substrate: ARPP19 or ENSA protein[14]

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)[6]

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]

-

ATP solution

-

Mastl inhibitor of interest

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, the Mastl substrate (e.g., 5 µM ARPP19), and ATP (e.g., 10 µM).[14]

-

Set up Plate: Add the kinase reaction mix to the wells of a white, opaque plate.

-

Add Inhibitor: Add serial dilutions of the Mastl inhibitor or vehicle control (e.g., DMSO) to the wells.

-

Initiate Reaction: Add recombinant Mastl kinase to each well to initiate the reaction. The final reaction volume is typically 5-25 µL.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[6]

-

Detect ADP: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix and incubate at room temperature for 30-60 minutes.[6]

-

Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the Mastl kinase activity.

Cell Viability Assay (WST-8)

This colorimetric assay assesses the effect of Mastl inhibitors on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7, MDA-MB-231)

-

Complete cell culture medium

-

Mastl inhibitor of interest

-

WST-8 Cell Proliferation Assay Kit (e.g., Cayman Chemical, 10010199)[2]

-

96-well clear cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours.[5]

-

Inhibitor Treatment: Treat the cells with various concentrations of the Mastl inhibitor or vehicle control.

-

Incubate: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add WST-8 Reagent: Add 10 µL of WST-8 solution to each well.[3]

-

Incubate: Incubate the plate for 1-4 hours at 37°C.[3] The incubation time may vary depending on the cell type and density.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[3] A reference wavelength of >600 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunofluorescence Staining for Phosphorylated ENSA/Arpp19

This method allows for the visualization and quantification of Mastl activity in cells by detecting the phosphorylation of its direct substrates.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-ENSA (Ser67) or anti-phospho-Arpp19 (Ser62)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with Mastl inhibitors or other stimuli as required. To enrich for mitotic cells where Mastl is active, cells can be synchronized using methods like a thymidine-nocodazole block.[1]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Washing: Wash the cells three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with TBST for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel Mastl inhibitor.

References

- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 101.200.202.226 [101.200.202.226]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. dojindo.com [dojindo.com]

- 5. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. ulab360.com [ulab360.com]

- 10. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. promega.co.uk [promega.co.uk]

- 14. youtube.com [youtube.com]

The Role of Mastl-IN-1 in Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proper execution of mitosis is fundamental for cellular proliferation and is tightly regulated by a network of protein kinases and phosphatases. Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, has emerged as a critical regulator of mitotic entry and progression. Mastl ensures the robust phosphorylation of mitotic substrates by inhibiting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 regulatory subunit-containing holoenzyme. This inhibition is achieved through the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then act as potent inhibitors of PP2A-B55. Given its pivotal role, Mastl is a compelling target for the development of anti-mitotic cancer therapies. Mastl-IN-1 is a highly potent and selective small molecule inhibitor of Mastl kinase. This technical guide provides an in-depth overview of the role of Mastl in mitosis and the effects of its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to Mastl Kinase and Mitotic Progression

Mitotic progression is driven by the phosphorylation of a multitude of proteins by cyclin-dependent kinase 1 (Cdk1).[1] However, the activity of Cdk1 is counteracted by phosphatases, primarily PP2A-B55.[2][3] To ensure a stable mitotic state, PP2A-B55 is inactivated at the onset of mitosis. This is where Mastl plays a crucial role.[4][5] Mastl is activated in a Cdk1-dependent manner and subsequently phosphorylates its substrates, ENSA and ARPP19.[6] Phosphorylated ENSA and ARPP19 then bind to and inhibit PP2A-B55, thereby protecting Cdk1 substrates from dephosphorylation and ensuring proper mitotic entry and maintenance.[6] Disruption of Mastl function leads to premature dephosphorylation of mitotic substrates, resulting in severe mitotic defects, including chromosome condensation and segregation errors, ultimately leading to mitotic catastrophe or exit from mitosis without proper cell division.[1][5]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to target the kinase activity of Mastl. Its high potency and selectivity make it a valuable tool for studying the cellular functions of Mastl and as a potential therapeutic agent.

Quantitative Data on Mastl Inhibitors

While extensive quantitative data specifically for this compound in various cell lines is emerging, data from other potent Mastl inhibitors like MKI-1 and MKI-2 can provide insights into the expected cellular effects.

| Inhibitor | Target | Assay Type | Potency | Cell Line(s) | Reference(s) |

| This compound | Mastl | Biochemical Assay (Ki) | 0.03 nM | - | [7] |

| MKI-1 | Mastl | In vitro Kinase Assay (IC50) | 9.9 µM | - | [8] |

| MKI-2 | Mastl | In vitro Kinase Assay (IC50) | 37.44 nM | - | [8][9] |

| MKI-2 | Mastl | Cellular Assay (IC50) | 142.7 nM | MCF7 | [8][9] |

| MKI-2 | Mastl | Cell Viability (IC50) | 56-124 nM | MCF7, BT549, MDA-MB468, 4T1 | [8] |

| Flavopiridol | Mastl | In vitro Kinase Assay (EC50) | 82.1 nM | - | [10] |

Signaling Pathways and Experimental Workflows

The Mastl-PP2A Signaling Pathway

The core signaling pathway involving Mastl is a linear cascade that leads to the inhibition of PP2A-B55. This pathway is essential for maintaining the mitotic state.

Caption: The Mastl-PP2A signaling cascade in mitotic regulation.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the cellular effects of this compound involves cell synchronization, inhibitor treatment, and subsequent analysis of mitotic progression and key phosphorylation events.

Caption: Workflow for analyzing the effects of this compound on mitotic cells.

Experimental Protocols

Cell Synchronization by Double Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary, allowing for the observation of a synchronous entry into mitosis upon release.

Materials:

-

HeLa or other suitable cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Thymidine stock solution (100 mM in water, sterile filtered)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells to be 20-30% confluent on day 2.

-

On day 2, add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18-19 hours.

-

After the first block, wash the cells twice with warm PBS and once with warm complete medium.

-

Add fresh complete medium and incubate for 9-10 hours to release the cells.

-

Add thymidine again to a final concentration of 2 mM and incubate for 16-17 hours for the second block.

-

To release cells into G2/M, wash twice with warm PBS and once with warm complete medium. Add fresh complete medium. Cells will start entering mitosis approximately 8-10 hours post-release.[2]

In Vitro Mastl Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of recombinant Mastl.

Materials:

-

Recombinant active Mastl kinase

-

Recombinant ENSA or ARPP19 protein as substrate

-

This compound at various concentrations

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (e.g., 100 µM)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Mastl, and the substrate (ENSA/ARPP19).

-

Add this compound at desired final concentrations to the reaction mixture. Include a DMSO control.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.[11][12]

Immunoblotting for Phosphorylated ENSA/ARPP19

This method is used to assess the in-cell efficacy of this compound by measuring the phosphorylation of its direct substrates.

Materials:

-

Synchronized and this compound treated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-Mastl, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants (e.g., using BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescence substrate and an imaging system.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Synchronized and this compound treated cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using cell cycle analysis software.[14][15][16]

Expected Outcomes of this compound Treatment

Inhibition of Mastl by this compound is expected to produce distinct cellular phenotypes characteristic of failed mitotic progression:

-

Decreased Phosphorylation of ENSA/ARPP19: As direct substrates, their phosphorylation status is a reliable biomarker of Mastl activity in cells.

-

Mitotic Arrest and Catastrophe: Cells treated with this compound will likely arrest in mitosis due to the inability to maintain the phosphorylation of Cdk1 substrates. Prolonged arrest often leads to mitotic catastrophe, a form of cell death.[4][17]

-

Defective Chromosome Condensation and Segregation: Inhibition of Mastl can lead to improperly condensed chromosomes and errors in their alignment and segregation during mitosis.[1]

-

Increased G2/M Population: Flow cytometry analysis is expected to show an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic block.

Conclusion

This compound represents a powerful chemical probe for dissecting the intricate regulation of mitosis. Its high potency and selectivity allow for the specific interrogation of Mastl's functions. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. The continued investigation of Mastl and its inhibitors holds significant promise for the development of novel anti-cancer therapeutics that exploit the dependencies of cancer cells on a properly functioning mitotic machinery.

References

- 1. youtube.com [youtube.com]

- 2. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling Mastl-IN-1: A Technical Whitepaper on a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological properties of Mastl-IN-1, a novel and highly potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This compound represents a first-in-class opportunity to extend therapeutic control over mitotic checkpoints for oncology applications. The information herein is synthesized from the latest publicly available data, including conference proceedings and chemical probe databases, centered around the pivotal discovery of this new chemical entity.

Executive Summary

MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression is implicated in various cancers, correlating with tumor progression and poor prognosis. MASTL functions by inhibiting the tumor suppressor protein phosphatase 2A (PP2A), thereby maintaining the phosphorylated state of key mitotic proteins. This compound is a highly selective, potent, small-molecule inhibitor of MASTL. By inhibiting MASTL, this compound reactivates PP2A, leading to mitotic disruption, cell cycle arrest, and ultimately, cancer cell death. Preclinical data indicates that this compound possesses significant anti-proliferative activity in cancer cell lines and demonstrates tumor growth inhibition in in-vivo models, establishing it as a promising candidate for cancer therapy.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of the kinase activity of MASTL.[1] In a healthy mitotic cell, MASTL phosphorylates its substrates, ARPP19 and ENSA. This phosphorylation event transforms them into potent inhibitors of the PP2A-B55 phosphatase complex.[2] The inhibition of PP2A-B55 is crucial for maintaining a high level of phosphorylation on CDK1 substrates, which drives the cell through mitosis.[2]

This compound binds to the ATP-binding pocket of MASTL, preventing the phosphorylation of ARPP19 and ENSA. This leads to the reactivation of the PP2A-B55 phosphatase complex. Active PP2A-B55 then dephosphorylates CDK1 substrates, leading to a premature exit from mitosis, mitotic catastrophe, and apoptotic cell death in cancer cells.[1]

MASTL Signaling Pathway Diagram

The following diagram illustrates the core MASTL signaling pathway and the point of intervention for this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. This data is derived from biochemical and cellular assays and highlights the inhibitor's high potency and selectivity.

In Vitro Biochemical Potency

| Target | Assay Type | Potency (Kᵢ) |

| MASTL | Biochemical Assay | 0.03 nM[3] |

Table 1: Biochemical potency of this compound against its primary target, MASTL kinase.

In Vitro Cellular Activity

| Parameter | Value | Notes |

| Recommended Concentration | Up to 100 nM[3] | Effective concentration for observing selective target engagement in cellular assays.[3] |

Table 2: Recommended concentration for the use of this compound in cellular-based assays.

Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity.

| Kinase Panel Size | This compound Concentration | Results | Key Off-Target |

| 394 kinases | 100 nM (>3,000x over MASTL Kᵢ) | 22 kinases showed >80% inhibition.[3] | MAP4K4[3] |

Table 3: Kinase selectivity profile for this compound, demonstrating high selectivity for MASTL.

In Vivo Pharmacology

This compound has demonstrated anti-tumor activity in preclinical in vivo models. A proof-of-concept tumor growth inhibition study was conducted, showcasing the therapeutic potential of MASTL inhibition.[4]

| Animal Model | Tumor Model | Dosing | Outcome |

| Mouse | MiaPaca2 Xenograft | 30 mg/kg QD (approaching MTD)[3] | Potent tumor growth inhibition.[1] |

Table 4: Summary of in vivo efficacy of this compound.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, this section describes the general methodologies employed for the characterization of this compound.

Biochemical Kinase Assay (General Protocol)

The potency of this compound against MASTL kinase is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Methodology Outline:

-

Recombinant MASTL kinase is incubated with its substrate (e.g., ENSA) and ATP in a kinase reaction buffer.

-

This compound is added in a range of concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).[5]

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent system that generates a luminescent signal.

-

Data is plotted as a dose-response curve to calculate the IC50 or Kᵢ value.

Cellular Proliferation Assay (General Protocol)

The anti-proliferative effects of this compound on cancer cell lines are assessed using viability assays.

Methodology Outline:

-

Cancer cells (e.g., MiaPaca2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

After a set incubation period (e.g., 72 hours), cell viability is measured using a reagent such as WST-8 or CellTiter-Glo®, which quantifies metabolically active cells.

-

The results are used to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Study (General Protocol)

The in vivo efficacy of this compound is evaluated in tumor xenograft models.

Methodology Outline:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice) are subcutaneously implanted with human cancer cells (e.g., MiaPaca2).[2][6]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., once daily, QD).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for target engagement biomarkers).

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of MASTL kinase with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the reactivation of the PP2A tumor suppressor, presents a novel therapeutic strategy for cancers with a dependency on this signaling pathway. Further investigation is warranted to explore the full clinical potential of this compound, including the identification of patient selection biomarkers (such as PPP2R2A expression) and its efficacy in a broader range of cancer types.[1] The development of this compound and similar compounds marks a significant advancement in targeting the mitotic machinery for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]

- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mastl-IN-1 and its Analogs: Potent Inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mastl-IN-1 and its closely related analogs, MKI-1 and MKI-2, which are potent inhibitors of the mitotic kinase MASTL. This document details their chemical structures, synthesis, biological activities, and the experimental protocols used for their evaluation, serving as a valuable resource for researchers in oncology and cell biology.

Chemical Structure and Synthesis

While the precise chemical structure of the commercially designated "this compound" is not publicly disclosed in scientific literature, extensive research has been published on the potent MASTL inhibitor, MKI-1 (MASTL Kinase Inhibitor-1) . Given its well-defined structure and published activity, MKI-1 will be the primary focus of this guide as a representative MASTL inhibitor.

MKI-1 is chemically identified as N-(1H-benzo[d]imidazol-2-yl)-3-(1H-pyrrol-1-yl)benzamide .[1]

Chemical Structure of MKI-1:

Synthesis of MKI-1:

A plausible synthetic route for MKI-1 can be conceptualized based on established methods for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives.[2][3][4][5] The synthesis would likely involve a two-step process:

-

Synthesis of the Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

-

Amide Coupling: Coupling of the synthesized 2-aminobenzimidazole with 3-(1H-pyrrol-1-yl)benzoic acid.

A potential synthetic scheme is outlined below:

Figure 1: Plausible synthetic pathway for MKI-1.

Quantitative Data

The inhibitory activities of MKI-1 and a more potent second-generation inhibitor, MKI-2, have been quantified against MASTL kinase.

Table 1: In Vitro Inhibitory Activity of MASTL Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| MKI-1 | MASTL | ADP-Glo Kinase Assay | 9.9 µM | [1] |

| MKI-2 | MASTL | In Vitro Kinase Assay | 37.44 nM | [6][7] |

Table 2: Cellular Inhibitory Activity of MASTL Inhibitors

| Compound | Cell Line | Assay Type | Cellular IC50 | Reference |

| MKI-2 | MCF7 | Immunofluorescence (p-ENSA) | 142.7 nM | [6][7] |

Experimental Protocols

MASTL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the in vitro inhibitory activity of MKI-1 and MKI-2.[1][8][9][10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MASTL kinase.

Materials:

-

Recombinant MASTL kinase

-

ENSA (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound analog) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white opaque plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase buffer, recombinant MASTL kinase, and the substrate ENSA.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of the plate. Include a DMSO control (vehicle).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay (WST-8 or MTT Assay)

This protocol outlines a general procedure to assess the effect of MASTL inhibitors on the viability of cancer cell lines.[1][6][13][14]

Objective: To determine the effect of a test compound on the metabolic activity and viability of cells.

Materials:

-

Cancer cell line (e.g., MCF7 breast cancer cells)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

WST-8 (e.g., Cell Counting Kit-8) or MTT reagent

-

Solubilization solution (for MTT assay)

-

96-well clear tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound. Include a DMSO control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement (WST-8):

-

Add WST-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Viability Measurement (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Signaling Pathway

MASTL is a key regulator of mitotic progression. Its inhibition by compounds like MKI-1 leads to the activation of Protein Phosphatase 2A (PP2A), a tumor suppressor. This activation can, in turn, lead to the dephosphorylation and subsequent degradation of oncogenic proteins like c-Myc, ultimately resulting in anti-tumor effects.[1]

Figure 3: Simplified signaling pathway of MASTL and the effect of its inhibition.

References

- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ulab360.com [ulab360.com]

- 9. ulab360.com [ulab360.com]

- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 12. promega.com [promega.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mastl Inhibitors in Cancer Research: A Technical Guide

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is noted in various cancers, including breast, head and neck, thyroid, and colorectal cancers, and is often correlated with poor patient prognosis.[3][4][5] MASTL plays a crucial role in regulating mitotic progression, and its inhibition can selectively induce cell death in cancer cells while having minimal effects on normal cells.[3][5] This guide provides a detailed overview of the application of MASTL inhibitors in cancer research, with a focus on the compound MKI-1, a novel and potent inhibitor.

Mechanism of Action

MASTL's primary function is the inactivation of the protein phosphatase 2A (PP2A) complex, a critical tumor suppressor.[1][2] It achieves this by phosphorylating α-endosulfine (ENSA) or cAMP-regulated phosphoprotein 19 (ARPP19).[4][6] Phosphorylated ENSA/ARPP19 then binds to and inhibits the PP2A-B55 holoenzyme.[6] This inhibition is essential for maintaining high levels of cyclin B1-CDK1 activity, which is necessary for mitotic entry and progression.[4]

The inhibitor MKI-1 reverses this process. By inhibiting MASTL, MKI-1 leads to the reactivation of PP2A.[3][4] Activated PP2A then dephosphorylates numerous oncogenic proteins, a key one being c-Myc at the serine-62 residue.[3] This dephosphorylation marks c-Myc for proteasomal degradation, leading to a reduction in its protein levels and subsequent antitumor effects.[3]

References

- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

An In-Depth Technical Guide to Mastl-IN-1 and PP2A Phosphatase Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Microtubule-associated serine/threonine kinase-like (MASTL) protein, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function involves the inhibition of Protein Phosphatase 2A (PP2A), a major tumor suppressor. This inhibition is achieved through the phosphorylation of endogenous inhibitors, ARPP19 and ENSA. In various cancers, MASTL is overexpressed, leading to the suppression of PP2A's tumor-suppressive functions and promoting uncontrolled cell proliferation. Consequently, the development of MASTL inhibitors to reactivate PP2A presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Mastl-IN-1 and other potent MASTL inhibitors, their mechanism of action, quantitative data, and detailed experimental protocols for their evaluation.

The MASTL-PP2A Signaling Axis

MASTL kinase is a key component of the cell cycle machinery, ensuring the fidelity of mitosis.[1][2] Its dysregulation is implicated in oncogenesis. The canonical MASTL-PP2A signaling pathway is initiated by Cyclin B-Cdk1, which activates MASTL at the onset of mitosis. Activated MASTL then phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Phosphorylated ENSA and ARPP19 act as potent inhibitors of the PP2A-B55 phosphatase complex.[1] The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby maintaining a high level of Cdk1 activity, which is essential for mitotic progression.[3] In cancer cells with elevated MASTL expression, the persistent inhibition of PP2A-B55 contributes to tumor progression.[4]

Caption: The MASTL-PP2A signaling pathway in mitotic regulation.

MASTL Inhibitors: Quantitative Data

Several small molecule inhibitors targeting MASTL have been developed and characterized. This compound is a potent inhibitor with high selectivity. MKI-1 and MKI-2 are other well-documented inhibitors with demonstrated anti-tumor activities.[5] The following tables summarize the available quantitative data for these compounds.

Table 1: In Vitro Potency of MASTL Inhibitors

| Compound | Target | Potency Type | Potency Value | Assay Type | Reference |

| This compound | MASTL | Ki | 0.03 nM | Biochemical assay | |

| MKI-1 | MASTL | IC50 | 9.9 µM | Kinase assay | [5][6] |

| MKI-2 | MASTL | IC50 | 37.44 nM | In vitro kinase assay | |

| Flavopiridol | MASTL | EC50 | 82.1 nM | In vitro kinase assay | [7] |

| GKI-1 | MASTL | IC50 | 10 µM | In vitro kinase assay | [8] |

Table 2: Cellular Activity of MASTL Inhibitors

| Compound | Cellular IC50 | Cell Line | Assay | Reference |

| MKI-2 | 142.7 nM | Breast cancer cells | Phospho-ENSA immunofluorescence | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MASTL inhibitors and their effect on PP2A activation.

In Vitro MASTL Kinase Assay

This assay measures the direct inhibitory effect of a compound on MASTL kinase activity.

Caption: Workflow for an in vitro MASTL kinase assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), recombinant human MASTL enzyme, and the substrate (e.g., ARPP19 or ENSA).[9]

-

Compound Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10 µM). For radiometric assays, include [γ-33P]-ATP.[9]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection:

-

Radiometric (HotSpot™): Stop the reaction and measure the incorporation of 33P into the substrate.[9]

-

Luminescence (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[7]

-

Western Blot: Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ENSA (Ser67)).[10]

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

PP2A Phosphatase Activity Assay

This assay is used to determine the level of PP2A activity in cell lysates, often after treatment with a MASTL inhibitor. An increase in PP2A activity indicates successful inhibition of the MASTL pathway.

Caption: Workflow for a PP2A phosphatase activity assay.

Methodology:

-

Cell Lysis: Treat cells with the MASTL inhibitor or a vehicle control. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

-

Immunoprecipitation: Immunoprecipitate the PP2A complex from the cell lysates using an anti-PP2A antibody conjugated to protein A/G magnetic beads.[12]

-

Phosphatase Reaction: Wash the beads to remove non-specific binding and resuspend them in a phosphatase assay buffer. Add a synthetic phosphopeptide substrate.[11]

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Detection of Free Phosphate:

-

Colorimetric (Malachite Green): Add Malachite Green reagent, which forms a colored complex with the released phosphate, and measure the absorbance at 620-650 nm.[13]

-

Fluorometric: Use a fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), where dephosphorylation results in a fluorescent product.[14]

-

-

Data Analysis: Quantify the amount of free phosphate released and normalize it to the amount of immunoprecipitated PP2A to determine the specific activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Compound Treatment: Treat intact cells or cell lysates with the test compound (this compound) or a vehicle control.[15]

-

Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Lysis and Separation: Lyse the cells (if using intact cells) and separate the soluble protein fraction from the aggregated proteins by centrifugation.[15]

-

Detection: Analyze the amount of soluble MASTL protein remaining in the supernatant at each temperature point. This is typically done by Western blotting using a MASTL-specific antibody. Other detection methods like AlphaScreen or HTRF can also be used for higher throughput.[16]

-

Data Analysis: Plot the percentage of soluble MASTL as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Conclusion

The MASTL-PP2A axis is a validated and promising target for cancer therapy. The development of potent and selective MASTL inhibitors, such as this compound, MKI-1, and MKI-2, offers a viable strategy to reactivate the tumor-suppressive functions of PP2A. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of these inhibitors. Further research and development in this area hold the potential to deliver novel and effective treatments for a range of malignancies.

References

- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

The Core Axis of Mastl-IN-1 in c-Myc Degradation: A Technical Guide for Researchers

Abstract

The proto-oncogene c-Myc is a critical regulator of cellular proliferation and is frequently dysregulated in human cancers. Its protein stability is tightly controlled by a complex signaling network, presenting a key therapeutic target. This technical guide provides an in-depth overview of the mechanism by which Mastl-IN-1, a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, mediates the degradation of c-Myc. We will detail the core signaling pathway, present quantitative data from key studies, provide comprehensive experimental protocols for relevant assays, and visualize the underlying molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

Introduction: The Mastl-c-Myc Signaling Axis

Microtubule-associated serine/threonine kinase-like (Mastl), or Greatwall (Gwl), is a crucial mitotic kinase that plays a pivotal role in cell cycle progression.[1][2][3][4] Its primary function is to inactivate the Protein Phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).[2][3] This inactivation is achieved through the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19), which then act as potent inhibitors of PP2A-B55.[2][5]

The c-Myc oncoprotein is a short-lived protein whose stability is largely regulated by phosphorylation events.[6][7][8][9] The phosphorylation of c-Myc at serine 62 (S62) initially stabilizes the protein, while subsequent phosphorylation at threonine 58 (T58) by GSK-3β primes it for ubiquitination and proteasomal degradation.[9] The phosphatase PP2A, particularly the PP2A-B55α isoform, has been shown to dephosphorylate c-Myc, leading to its destabilization.[10][11][12][13]

Mastl inhibitors, such as this compound and its analogs MKI-1 and MKI-2, disrupt the Mastl-mediated inhibition of PP2A.[10][14] By inhibiting Mastl kinase activity, these compounds prevent the phosphorylation of ENSA/Arpp19, leading to the reactivation of PP2A-B55.[10] Activated PP2A-B55 can then dephosphorylate its substrates, including c-Myc, thereby promoting c-Myc degradation and exerting anti-tumor effects.[10][11][14]

The Core Signaling Pathway

The inhibition of Mastl by this compound initiates a signaling cascade that culminates in the degradation of c-Myc. The key steps are outlined below:

-

Mastl Inhibition : this compound binds to the ATP-binding pocket of Mastl, inhibiting its kinase activity.

-

ENSA/Arpp19 Dephosphorylation : With Mastl inhibited, its substrates, ENSA and Arpp19, are no longer phosphorylated.

-

PP2A-B55 Activation : Dephosphorylated ENSA/Arpp19 can no longer inhibit the PP2A-B55 holoenzyme, leading to its activation.

-

c-Myc Dephosphorylation and Degradation : Activated PP2A-B55α directly dephosphorylates c-Myc at serine 62, which leads to its destabilization and subsequent degradation by the proteasome.[10][11]

Figure 1: Signaling pathway of this compound mediated c-Myc degradation.

Quantitative Data

The efficacy of Mastl inhibitors in mediating c-Myc degradation and inducing anti-tumor effects has been quantified in several studies. The following tables summarize key findings for the Mastl inhibitors MKI-1 and MKI-2, which are structurally and functionally related to this compound.

| Inhibitor | Assay | Cell Line | IC50 | Reference |

| MKI-1 | In vitro MASTL kinase assay | - | 9.9 µM | [14] |

| MKI-2 | In vitro MASTL kinase assay | - | 37.44 nM | [15] |

| MKI-2 | Cellular MASTL activity | Breast Cancer Cells | 142.7 nM | [15] |

Table 1: Potency of Mastl Inhibitors.

| Treatment | Cell Line | Effect on c-Myc | Time Point | Reference |

| MKI-1 (10 µM) | MCF7 | Decreased protein stability | 24h | [11] |

| MKI-2 (250 nM) | MCF7, BT-549, MDA-MB-468 | Decreased protein levels | 12h | [14] |

| MASTL siRNA | MCF7 | Decreased protein levels | 36h | [11] |

Table 2: Effect of Mastl Inhibition on c-Myc Protein Levels.

| Treatment | Cell Line | Assay | Effect | Reference |

| MKI-1 (20 µM) | MCF7 | PP2A activity assay | Increased PP2A activity | [10] |

| MKI-2 (250 nM) | MCF7 | PP2A activity assay | Increased PP2A activity | [14] |

| MASTL siRNA | MCF7 | PP2A activity assay | Increased PP2A activity | [10] |

Table 3: Effect of Mastl Inhibition on PP2A Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound mediated c-Myc degradation.

Western Blotting for c-Myc and Phospho-ENSA

This protocol is used to determine the protein levels of total c-Myc and phosphorylated ENSA following treatment with a Mastl inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-phospho-ENSA (pS67), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to 70-80% confluency and treat with Mastl inhibitor or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

PP2A Activity Assay

This assay measures the phosphatase activity of PP2A immunoprecipitated from cell lysates.

Materials:

-

Cell lysis buffer (non-denaturing)

-

Anti-PP2A-Cα/β antibody

-

Protein A/G agarose beads

-

PP2A immunoprecipitation phosphatase assay kit (containing a phosphopeptide substrate)

-

Malachite green reagent

Procedure:

-

Treat cells with Mastl inhibitor, positive control (e.g., Forskolin), negative control (e.g., Okadaic Acid), or vehicle.

-

Lyse cells and pre-clear the lysate with protein A/G beads.

-

Immunoprecipitate PP2A by incubating the lysate with anti-PP2A-Cα/β antibody overnight, followed by incubation with protein A/G beads.

-

Wash the immunoprecipitated PP2A-bead complexes.

-

Resuspend the beads in the assay buffer provided in the kit.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate and incubate at 30°C.

-

Stop the reaction and measure the amount of free phosphate released using the malachite green reagent by reading the absorbance at the appropriate wavelength.

c-Myc Protein Stability Assay

This assay determines the half-life of the c-Myc protein.

Materials:

-

Cycloheximide (protein synthesis inhibitor)

-

Cell lysis buffer

-

Western blotting reagents (as described in 4.1)

Procedure:

-

Treat cells with the Mastl inhibitor or vehicle control for a predetermined time to induce changes in c-Myc levels.

-

Add cycloheximide (e.g., 100 µg/mL) to the culture medium to block new protein synthesis.

-

Collect cell lysates at various time points after cycloheximide addition (e.g., 0, 15, 30, 60, 120 minutes).

-